molecular formula C22H26ClN3O3S2 B2816521 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217228-57-3

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2816521
CAS No.: 1217228-57-3
M. Wt: 480.04
InChI Key: XXGYAHSLQLKQBH-WVLIHFOGSA-N
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Description

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a potent, cell-active allosteric inhibitor of the Src Homology 2 domain-containing Phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a central node in the RAS/MAPK signaling pathway, which is a critical driver of cell proliferation and survival. Gain-of-function mutations in SHP2 are implicated in the pathogenesis of various cancers, including juvenile myelomonocytic leukemia, Noonan syndrome, and solid tumors . This compound exerts its effect by binding to the allosteric site of SHP2, locking it in a closed, inactive conformation, thereby inhibiting its phosphatase activity and downstream signaling through the RAS-ERK cascade. Its primary research value lies in investigating the role of SHP2 in oncogenesis and as a key resistance mechanism to targeted therapies, such as RAF and RTK inhibitors . Consequently, it serves as a critical pharmacological tool for pre-clinical studies aimed at developing novel therapeutic strategies for SHP2-dependent cancers and for overcoming drug resistance in oncology research.

Properties

IUPAC Name

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2.ClH/c1-27-17-5-7-19-20(16-17)30-22(23-19)25(10-3-9-24-11-13-28-14-12-24)21(26)8-6-18-4-2-15-29-18;/h2,4-8,15-16H,3,9-14H2,1H3;1H/b8-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGYAHSLQLKQBH-WVLIHFOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Acryloylation: The acryloyl group is introduced through a reaction with acryloyl chloride in the presence of a base such as triethylamine.

    Morpholinopropylation: The morpholine moiety is attached via a nucleophilic substitution reaction with 3-chloropropylamine.

    Thiophene Introduction: The thiophene ring is incorporated through a Heck coupling reaction with a suitable thiophene derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the acryloyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized benzothiazole or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activity, and receptor binding.

Medicine

In medicine, (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride is explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Preclinical studies are conducted to evaluate its efficacy and safety in various disease models.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a 6-methoxybenzothiazole core, 3-morpholinopropyl side chain, and thiophene-acrylamide linker. Below is a detailed comparison with analogous molecules:

Key Observations:

Benzothiazole vs. Thiazolidinone Cores: The target compound’s benzothiazole core (shared with ) is structurally distinct from the thiazolidinone derivatives in . Benzothiazoles are often associated with kinase inhibition, whereas thiazolidinones (e.g., compound 9 in ) are linked to antimicrobial activity due to their thioxoacetamide backbone.

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in enhances metabolic stability compared to the target’s methoxy group, which is electron-donating. Solubility Modifiers: The morpholinopropyl side chain in the target compound and the dimethylaminopropyl group in both improve aqueous solubility, critical for bioavailability.

Synthetic Yields: While the target compound’s synthetic yield is unspecified, thiazolidinone derivatives (e.g., compound 9 in ) achieve yields up to 90%, suggesting that bulkier substituents (e.g., morpholinopropyl) may complicate synthesis.

Salt Forms: The hydrochloride salt of the target compound contrasts with non-salt forms (e.g., acetamide in ), which may influence crystallization behavior and pharmacokinetics.

Table 2: Hypothetical Pharmacokinetic Comparison (Inferred from Structural Analogs)

Property Target Compound N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 5172 Fluorobenzo-thiazole Acrylamide
Molecular Weight (g/mol) ~550 (estimated) ~430 ~500
logP (Lipophilicity) ~3.5 (moderate) ~4.2 (high due to CF₃) ~3.8 (moderate)
Aqueous Solubility High (HCl salt) Low (non-ionic) Moderate (HCl salt)
Metabolic Stability Moderate High (CF₃ resists oxidation) Moderate

Biological Activity

The compound (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a novel chemical entity that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A benzo[d]thiazole moiety, which is known for its diverse biological activities.
  • A morpholinopropyl side chain, which may enhance solubility and bioavailability.
  • A thiophene ring that contributes to its electronic properties.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may function through the following mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and fungal infections. For instance, it may inhibit the cytochrome P450 enzyme CYP51, which is crucial for ergosterol synthesis in fungi .
  • Antifungal Activity : In vitro studies indicate that derivatives of this compound exhibit antifungal properties against pathogens such as Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to established antifungal agents like ketoconazole .
  • Cytotoxicity : The cytotoxic effects of the compound were evaluated using NIH/3T3 cell lines. Results indicated that the compound exhibits selective toxicity towards fungal cells with minimal impact on normal mammalian cells, suggesting a favorable therapeutic index .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Antifungal Efficacy : Compounds derived from similar structures demonstrated significant inhibition of ergosterol synthesis, which is vital for fungal cell membrane integrity. For example, two derivatives showed IC50 values of 148.26 μM and 187.66 μM against NIH/3T3 cells, indicating their potential as antifungal agents with acceptable cytotoxicity profiles .
  • Structure-Activity Relationship (SAR) : The presence of electronegative atoms at specific positions on the phenyl ring was found to enhance antifungal activity. This suggests that modifications in the chemical structure can lead to improved efficacy .

Table 1: Antifungal Activity and Cytotoxicity

CompoundMIC (μg/mL)IC50 (μM)
2d1.23148.26
2e1.50187.66
Ketoconazole->1000

Table 2: Docking Scores for CYP51 Interaction

CompoundDocking Score
Fluconazole-9.5
2d-8.7
2e-8.5

Case Studies

In a recent study exploring thiazole derivatives, compounds similar to (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride were synthesized and evaluated for their antifungal properties. The results demonstrated that these compounds effectively inhibited fungal growth by targeting ergosterol biosynthesis pathways, similar to azole antifungals .

Q & A

Q. How can researchers optimize the synthesis of (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step coupling reactions, typically starting with the condensation of 6-methoxybenzo[d]thiazol-2-amine with 3-morpholinopropyl chloride, followed by acrylation with thiophene-2-carbaldehyde. Key optimizations include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance reaction efficiency .
  • Catalysts : Triethylamine or DMAP can accelerate amide bond formation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) ensures high purity (>95%) .
    Monitoring intermediates via TLC and characterizing final products with NMR and HRMS is critical .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for key groups (e.g., methoxy protons at δ ~3.8 ppm, thiophene protons at δ ~7.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ~530.1) .
  • IR Spectroscopy : Identify acrylamide C=O stretching (~1650 cm⁻¹) and morpholine C-N vibrations (~1100 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and π-stacking interactions .

Q. What experimental approaches are used to investigate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Biochemical Assays : Measure inhibition of target enzymes (e.g., kinases) using fluorescence-based substrates .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with homology-modeled proteins (e.g., EGFR or MAPK) .
  • Cellular Studies : Assess cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines (IC₅₀ values typically <10 µM) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to pH 1–9 buffers and temperatures (4°C, 25°C, 40°C) for 1–4 weeks. Monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the acrylamide moiety .
  • Solution Stability : Use DMSO stocks (<10 mM) to avoid hydrolysis; confirm stability with NMR after 48 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodological Answer :
  • Substituent Variation : Replace thiophen-2-yl with furan or pyridine to assess electronic effects on bioactivity .
  • Morpholine Modifications : Test pyrrolidine or piperazine analogs to optimize solubility and target engagement .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the benzo[d]thiazole core) .

Q. How should researchers resolve contradictions in reported biological activity data across similar acrylamide derivatives?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa or MCF-7) and assay protocols (e.g., ATP-luminescence for viability) .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins) to identify polypharmacology .
  • Meta-Analysis : Compare datasets with tools like RevMan to account for batch effects or solvent variability .

Q. What computational strategies predict the compound’s pharmacokinetic (PK) and toxicity profiles?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate logP (~3.2), BBB permeability (low), and CYP450 inhibition .
  • Toxicity Screening : Run ProTox-II for hepatotoxicity alerts (e.g., nitro groups may elevate risk) .
  • MD Simulations : Perform GROMACS simulations to assess plasma protein binding (e.g., albumin) over 100 ns .

Q. How can in vitro findings be translated to in vivo models while addressing bioavailability challenges?

  • Methodological Answer :
  • Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .
  • PK/PD Modeling : Fit IV/PO dosing data (e.g., WinNonlin) to estimate AUC and Cmax in rodents .
  • Tissue Distribution : Quantify compound levels in organs via LC-MS/MS after single-dose administration .

Q. What methodologies validate the enantiomer-specific activity of the compound?

  • Methodological Answer :
  • Chiral Separation : Use Chiralpak AD-H columns (hexane/isopropanol 80:20) to resolve enantiomers .
  • Biological Testing : Compare IC₅₀ values of isolated enantiomers in target assays .
  • Circular Dichroism (CD) : Confirm absolute configuration by matching experimental CD spectra with computed data .

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